molecular formula C17H12F4N2O2S B1680877 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole CAS No. 162054-19-5

1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole

Numéro de catalogue B1680877
Numéro CAS: 162054-19-5
Poids moléculaire: 384.3 g/mol
Clé InChI: JHBIMJKLBUMNAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, also known as SC-58125, is a pyrazole derivative with the molecular formula C17H12N2SO2F4 and a molecular weight of 384.35 . It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized using various methods. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters . Another approach involves the combination of different pharmacophores in a pyrrole ring system .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. It also contains fluorophenyl and methylsulfonyl phenyl groups .

Applications De Recherche Scientifique

Application 1: Inhibition of Human Carcinoma of Larynx Hep-2 Proliferation

Scientific Field

This research falls under the field of Oncology , specifically the study of Laryngeal Carcinoma .

Application Summary

SC-58125, a selective cyclooxygenase-2 (COX-2) inhibitor, has been studied for its inhibitory effects on the proliferation of human carcinoma of larynx Hep-2 cells .

Methods of Application

In the study, Hep-2 cells were cultured with SC-58125 at various concentrations for 24 hours. Morphological changes were observed under phase microscopy and the growth suppression was detected using an MTT colorimetric assay .

Results or Outcomes

After treatment with SC-58125, the Hep-2 cells remained morphologically unchanged. However, SC-58125 was found to increase the number of cells in the G2 phase, which is a part of the cell cycle where the cell prepares for division. This effect was dose-dependent. The study concluded that SC-58125 could inhibit the proliferation of Hep-2 cells by altering the G2 phase cells .

Application 2: Anti-Inflammatory and Analgesic Effects

Scientific Field

This research falls under the field of Immunology/Inflammation .

Application Summary

SC-58125 is a potent and selective inhibitor of cyclooxygenase 2 (COX-2), which is an enzyme involved in inflammation and pain. It has been studied for its anti-inflammatory and analgesic effects .

Methods of Application

In the studies, SC-58125 was administered to animal models of inflammation and pain. The degree of inflammation and pain was then measured and compared to control groups .

Results or Outcomes

SC-58125 was found to inhibit edema at the inflammatory site and has an analgesic effect . This suggests that it could potentially be used in the treatment of conditions involving inflammation and pain .

Application 3: Antitumor Activity

Scientific Field

This research falls under the field of Oncology .

Application Summary

SC-58125 has been studied for its antitumor activity both in vitro and in vivo .

Methods of Application

In the studies, SC-58125 was administered to cancer cell lines in vitro and to animal models of cancer in vivo. The growth of the cancer cells was then measured and compared to control groups .

Results or Outcomes

SC-58125 was found to inhibit the growth of cancer cells in vitro and in vivo . This suggests that it could potentially be used in the treatment of cancer .

Orientations Futures

While specific future directions for this compound were not found in the search results, pyrazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name

5-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBIMJKLBUMNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167304
Record name 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole

CAS RN

162054-19-5
Record name 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162054-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162054195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SC-58125
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-((4-METHYLSULFONYL)PHENYL)-3-TRIFLUOROMETHYL-5-(4-FLUOROPHENYL)PYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVT5HFY7J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
Reactant of Route 4
1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
Reactant of Route 5
Reactant of Route 5
1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
Reactant of Route 6
Reactant of Route 6
1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole

Citations

For This Compound
3
Citations
T Takano, AV Cybulsky, WA Cupples, DO Ajikobi… - … of Pharmacology and …, 2003 - ASPET
In the passive Heymann nephritis (PHN) model of rat membranous nephropathy, complement induces glomerular epithelial cell injury and proteinuria, which is partially mediated by …
Number of citations: 54 jpet.aspetjournals.org
AR Johnson, MA Marletta, RD Dyer - Biochemistry, 2001 - ACS Publications
The antiinflammatory agent darbufelone, ((Z)-5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl] methylene]-2-imino-4-thiazolidinone, methanesulfonate salt), was discovered as a dual …
Number of citations: 40 pubs.acs.org
S Oh-ishi - … kakusan koso. Protein, nucleic acid, enzyme, 2000 - pubmed.ncbi.nlm.nih.gov
[COX-2] [COX-2] Tanpakushitsu Kakusan Koso. 2000 Apr;45(6 Suppl):1109-13. [Article in Japanese] Author S Oh-ishi 1 Affiliation 1 Department of Pharmacology, Kitasato University, …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.